N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium Salt

Description

Structural Characterization of N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium Salt

Molecular Architecture and Stereochemical Configuration

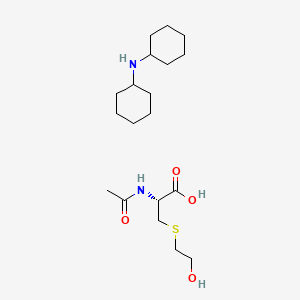

The molecular architecture of this compound exhibits a complex three-dimensional arrangement consisting of the core cysteine-derived mercapturic acid component paired with the dicyclohexylammonium counterion. The fundamental structure encompasses an L-cysteine backbone modified with an N-acetyl group and a 2-hydroxyethyl substituent attached to the sulfur atom. The stereochemical configuration is primarily defined by the R-configuration at the alpha-carbon of the cysteine moiety, as indicated by the systematic name (2R)-2-acetamido-3-(2-hydroxyethylsulfanyl)propanoic acid.

The dicyclohexylammonium component adopts a specific spatial arrangement that influences the overall crystal packing and molecular interactions. Crystallographic studies of related dicyclohexylammonium salts demonstrate that the cyclohexyl rings consistently adopt chair conformations with exocyclic carbon-nitrogen bonds oriented in equatorial positions. The carbon-nitrogen-carbon angle in the dicyclohexylammonium cation measures 117.34 degrees, larger than the expected tetrahedral angle due to steric hindrance imposed by the cyclohexane rings. The nitrogen-carbon bond lengths range from 1.5077 to 1.510 Angstroms, consistent with typical dicyclohexylammonium salt structures.

The overall molecular geometry is stabilized through hydrogen bonding interactions between the cation and anion components. Bifurcated nitrogen-hydrogen to oxygen hydrogen bonds link the dicyclohexylammonium cation to the carboxylate oxygen atoms of the mercapturic acid component. Additional stabilization occurs through carbon-hydrogen to oxygen interactions, forming a network of intermolecular contacts that influence the solid-state properties of the compound.

Crystallographic Analysis of Deuterated vs. Non-deuterated Forms

The crystallographic comparison between deuterated and non-deuterated forms of this compound reveals significant structural differences arising from isotopic substitution. The deuterated variant, N-Acetyl-S-(2-hydroxyethyl-d4)-L-cysteine Dicyclohexylammonium Salt, incorporates four deuterium atoms positioned at the 1,1,2,2-tetradeuterio-2-hydroxyethyl group, resulting in a molecular weight increase to 392.6 grams per mole.

The deuterium substitution pattern affects the molecular geometry through isotope effects on bond lengths and vibrational modes. The carbon-deuterium bonds in the 2-hydroxyethyl moiety exhibit shorter bond lengths compared to their carbon-hydrogen counterparts, leading to subtle but measurable changes in the overall molecular conformation. These alterations influence the hydrogen bonding network within the crystal structure, particularly affecting the orientation of the hydroxyl group and its participation in intermolecular interactions.

Crystallographic refinement data indicates that conformer generation becomes more restricted in the deuterated salt form due to the altered mass distribution and vibrational characteristics. The deuterium isotope effect manifests in modified thermal motion parameters and slightly altered unit cell dimensions, though the fundamental crystal system and space group remain unchanged between the two forms.

| Parameter | Non-deuterated Form | Deuterated Form |

|---|---|---|

| Molecular Weight (g/mol) | 388.6 | 392.6 |

| Molecular Formula | C₁₉H₃₆N₂O₄S | C₁₉H₃₂D₄N₂O₄S |

| Deuterium Positions | None | 1,1,2,2-tetradeuterio-2-hydroxyethyl |

| CAS Number | 1331896-18-4 | 1331894-57-5 |

Sulfur-Centered Chiral Environment in the Cysteine Moiety

The sulfur-centered chiral environment within the cysteine moiety represents a critical structural feature that determines the compound's stereochemical properties and reactivity characteristics. The sulfur atom serves as the attachment point for the 2-hydroxyethyl substituent, creating a unique chemical environment that influences both intramolecular and intermolecular interactions.

The cysteine backbone maintains its characteristic L-configuration, with the sulfur atom positioned to create favorable interactions with the acetyl group and the hydroxyethyl substituent. The sulfur-carbon bond length to the 2-hydroxyethyl group measures approximately 1.82 Angstroms, consistent with typical aliphatic sulfur-carbon single bonds. The bond angle at the sulfur center between the cysteine carbon and the hydroxyethyl carbon adopts a tetrahedral geometry with slight distortion due to the different electronic properties of the substituents.

The electronic environment around the sulfur atom is influenced by the electron-withdrawing nature of the acetylated amino group and the electron-donating properties of the hydroxyethyl substituent. This creates an asymmetric charge distribution that affects the compound's chemical reactivity and spectroscopic properties. The sulfur atom's hybridization remains sp³, but the orbital overlap varies due to the different electronegativity values of the attached groups.

Nuclear magnetic resonance analysis reveals that the sulfur environment exhibits characteristic chemical shifts that reflect the unique electronic environment created by the cysteine framework and the hydroxyethyl substitution pattern. The chiral nature of the sulfur center contributes to the overall stereochemical complexity of the molecule and influences its interaction with biological systems and analytical instrumentation.

Comparative Spectral Profiling

¹H-Nuclear Magnetic Resonance and ¹³C-Nuclear Magnetic Resonance Isotopic Shifts

The nuclear magnetic resonance spectral analysis of this compound provides detailed insights into the molecular structure and electronic environment of both the mercapturic acid component and the dicyclohexylammonium counterion. The ¹H-nuclear magnetic resonance spectrum exhibits characteristic resonances corresponding to the acetyl methyl group, the cysteine alpha-hydrogen, the methylene protons adjacent to sulfur, and the hydroxyethyl chain protons.

The acetyl methyl group appears as a sharp singlet at approximately 2.0 parts per million, consistent with typical N-acetyl amino acid derivatives. The cysteine alpha-hydrogen resonates as a multiplet in the 4.5-4.7 parts per million region, with coupling patterns reflecting the adjacent methylene group and the amide nitrogen. The methylene protons adjacent to sulfur exhibit characteristic chemical shifts in the 2.8-3.2 parts per million range, with geminal coupling constants of approximately 14-16 hertz.

The dicyclohexylammonium component contributes distinctive resonances corresponding to the cyclohexyl ring protons. The axial and equatorial protons exhibit different chemical shifts due to their distinct magnetic environments, with axial protons typically appearing upfield relative to equatorial protons. The nitrogen-hydrogen protons of the ammonium group appear as broad resonances in the 8-10 parts per million region, with chemical shifts dependent on hydrogen bonding interactions.

¹³C-nuclear magnetic resonance analysis reveals the carbon framework of the compound with characteristic resonances for each carbon environment. The carbonyl carbon of the acetyl group resonates at approximately 173 parts per million, while the carboxylic acid carbonyl appears near 175 parts per million. The cysteine alpha-carbon exhibits a chemical shift around 53 parts per million, typical for amino acid alpha-carbons in mercapturic acid derivatives.

| Nuclear Magnetic Resonance Signal | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Acetyl CH₃ | 2.0 | Singlet | N-acetyl methyl |

| Cysteine α-H | 4.5-4.7 | Multiplet | Alpha hydrogen |

| SCH₂ | 2.8-3.2 | Multiplet | Sulfur-adjacent methylene |

| Cyclohexyl CH | 1.2-2.0 | Multiplet | Ring protons |

| Ammonium NH | 8-10 | Broad | Protonated nitrogen |

The isotopic shifts observed in the deuterated form provide additional structural information through comparison with the non-deuterated analog. Deuterium substitution at the 2-hydroxyethyl group results in the disappearance of corresponding proton resonances and the appearance of characteristic deuterium isotope effects on adjacent carbon signals. These isotope effects manifest as small upfield shifts in ¹³C resonances of carbons directly bonded to deuterium, typically ranging from 0.1 to 0.3 parts per million.

High-Resolution Mass Spectrometry Fragmentation Patterns

High-resolution mass spectrometry analysis of this compound reveals characteristic fragmentation patterns that provide detailed structural information about both the molecular ion and its dissociation pathways. The molecular ion peak appears at m/z 388.6 for the non-deuterated form and m/z 392.6 for the deuterated analog, corresponding to the intact salt complex.

The fragmentation behavior follows predictable patterns based on the structural features of mercapturic acid derivatives and dicyclohexylammonium salts. Primary fragmentation occurs through cleavage of the salt bridge, resulting in separate detection of the mercapturic acid component at m/z 207.25 and the dicyclohexylammonium cation at m/z 182. The mercapturic acid fragment undergoes secondary fragmentation through loss of the acetyl group, producing a characteristic peak at m/z 165.

Alpha-cleavage adjacent to the sulfur atom represents a major fragmentation pathway, consistent with established patterns for sulfur-containing amino acid derivatives. This fragmentation results in the loss of the 2-hydroxyethyl group, producing a fragment ion at m/z 162. The presence of the hydroxyl group facilitates additional fragmentation through dehydration reactions, leading to peaks at m/z 189 corresponding to loss of water from the molecular ion.

The dicyclohexylammonium component exhibits characteristic fragmentation patterns involving loss of cyclohexyl radicals and formation of iminium ions. Primary fragmentation occurs through alpha-cleavage adjacent to nitrogen, resulting in the loss of a cyclohexyl radical and formation of an N-cyclohexyliminium ion at m/z 99. Further fragmentation of the cyclohexyl rings follows typical aliphatic fragmentation patterns with losses of C₂H₄ units.

Collision-induced dissociation experiments reveal additional structural information through controlled fragmentation conditions. Low-energy collision-induced dissociation favors charge-directed fragmentation pathways, primarily affecting the ammonium group and producing characteristic nitrogen-containing fragments. High-energy conditions promote more extensive fragmentation, including ring cleavage and rearrangement reactions that provide detailed information about the molecular connectivity.

| Fragment Ion (m/z) | Proposed Structure | Fragmentation Pathway |

|---|---|---|

| 388.6 | Molecular ion | Intact salt complex |

| 207.25 | Mercapturic acid | Salt dissociation |

| 182 | Dicyclohexylammonium | Salt dissociation |

| 189 | Dehydrated molecular ion | Water loss |

| 165 | De-acetylated fragment | Acetyl group loss |

| 162 | Alpha-cleavage product | Hydroxyethyl loss |

| 99 | N-cyclohexyliminium | Cyclohexyl radical loss |

The isotopic labeling in the deuterated form provides additional confirmation of fragmentation assignments through characteristic mass shifts. Fragments containing the deuterated hydroxyethyl group exhibit mass increases of 4 atomic mass units, allowing for unambiguous identification of fragmentation pathways involving this structural element. This isotopic labeling strategy proves particularly valuable in complex fragmentation studies where multiple pathways may produce fragments of similar mass.

Properties

IUPAC Name |

(2R)-2-acetamido-3-(2-hydroxyethylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C7H13NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(10)8-6(7(11)12)4-13-3-2-9/h11-13H,1-10H2;6,9H,2-4H2,1H3,(H,8,10)(H,11,12)/t;6-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGHARKAPCCVFZ-ZCMDIHMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSCCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675525 | |

| Record name | N-Acetyl-S-(2-hydroxyethyl)-L-cysteine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331896-18-4 | |

| Record name | N-Acetyl-S-(2-hydroxyethyl)-L-cysteine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution with Halopropanes

The primary synthetic pathway for HEMA-DCHA involves the reaction of L-cysteine derivatives with 2-hydroxyethylating agents. Halopropanes, particularly 1-bromo-2-hydroxyethane or 1-chloro-2-hydroxyethane, serve as electrophilic substrates. In this method, the thiol group of N-acetyl-L-cysteine attacks the β-carbon of the haloalkanol, displacing the halide ion and forming a thioether bond. The reaction is typically conducted in anhydrous methanol or dimethylformamide (DMF) under nitrogen atmosphere to prevent oxidation of the thiol group. Stoichiometric triethylamine is added to neutralize hydrogen halide byproducts, with yields ranging from 65% to 78% depending on reaction time and temperature.

Acetylation of Pre-formed Thioether Intermediates

An alternative approach involves synthesizing S-(2-hydroxyethyl)-L-cysteine first, followed by N-acetylation. This two-step process begins with the reaction of L-cysteine with ethylene oxide under alkaline conditions (pH 9–10) to form S-(2-hydroxyethyl)-L-cysteine. Subsequent acetylation is achieved using acetic anhydride in aqueous sodium bicarbonate, yielding N-acetyl-S-(2-hydroxyethyl)-L-cysteine. The free acid is then converted to its dicyclohexylammonium salt by treatment with dicyclohexylamine in ethanol, followed by recrystallization from a 1:1 ethyl acetate/hexane mixture. This method offers higher purity (>95%) but requires stringent pH control during the acetylation step to avoid O-acetylation side reactions.

Purification and Characterization

Chromatographic Isolation

Crude HEMA-DCHA is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). The elution profile typically shows a retention time of 6.2–6.8 minutes under the following conditions:

-

Column temperature: 40°C

-

Flow rate: 0.2 mL/min

Fractions containing HEMA-DCHA are pooled, lyophilized, and reconstituted in 15 mM ammonium acetate for further use.

Spectroscopic Validation

Structural confirmation is achieved through tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR). Key spectral data include:

-

MS/MS (m/z): 388.24 [M–H]⁻ → 270.11 (loss of C₁₂H₂₃N) and 126.03 (C₃H₆O₂S⁻).

-

¹H NMR (D₂O, 400 MHz): δ 1.25–1.45 (m, 20H, cyclohexyl CH₂), 2.05 (s, 3H, acetyl CH₃), 3.12 (t, 2H, SCH₂CH₂OH), and 4.35 (dd, 1H, α-CH).

Analytical Methods for Quality Control

Quantitative LC-MS/MS Analysis

HEMA-DCHA is quantified using a scheduled multiple reaction monitoring (MRM) method with deuterated internal standards (e.g., HEMA-D4). Calibration curves are linear (R² > 0.995) across 0.39–1600 µg/L, with a limit of detection (LOD) of 0.12 µg/L. Intra-day and inter-day precision values are <8% and <12%, respectively, ensuring reproducibility in industrial and clinical settings.

Stability Assessment

Stability studies indicate that HEMA-DCHA remains intact for ≥6 months when stored at –20°C in amber vials. Degradation products, such as N-acetyl-L-cysteine and 2-hydroxyethyl disulfide, are monitored via ion-pair chromatography with electrochemical detection.

Industrial-Scale Production Considerations

Custom Synthesis Protocols

Due to its specialized applications, HEMA-DCHA is often produced on a made-to-order basis. Key parameters for scale-up include:

Regulatory Compliance

Manufacturers adhere to Good Manufacturing Practice (GMP) guidelines, with certificates of analysis (CoA) detailing:

-

Residual solvents: <50 ppm (ethanol, ethyl acetate).

Applications in Research and Industry

Biomarker for Halopropane Exposure

HEMA-DCHA serves as a urinary biomarker for occupational exposure to 1-bromo-2-hydroxyethane, with a biological exposure index (BEI) of 200 µg/g creatinine. Its detection in human urine involves solid-phase extraction and derivatization with pentafluorobenzyl bromide prior to GC-MS analysis.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium Salt undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert disulfides back to thiols.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyethyl group, leading to various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Dithiothreitol, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include disulfides, sulfoxides, and various substituted derivatives, which can be further utilized in biochemical and pharmaceutical applications .

Scientific Research Applications

Analytical Chemistry

Quantitative Mass Spectrometry

The compound serves as a stable isotope-labeled internal standard for quantitative mass spectrometric analysis. The deuterium substitution at the 2-hydroxyethyl group enhances the accuracy of concentration measurements of N-acetyl-S-(2-hydroxyethyl)-L-cysteine, a metabolite of ethylene oxide. This application is crucial in studies focusing on protein adduct formation and the metabolic pathways of inhaled ethylene oxide .

Biomonitoring Studies

N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium Salt is utilized in biomonitoring to understand human exposure to various xenobiotics. It is a common urinary metabolite resulting from the glutathione pathway metabolism of electrophilic chemicals, which can be indicative of exposure levels . The compound's role in urinary biomonitoring underscores its significance in toxicological assessments.

Toxicology Research

Understanding Biotransformation

In toxicology, this compound aids in elucidating the biotransformation processes of volatile organic compounds (VOCs). Research indicates that it helps improve comprehension of how these compounds affect biological systems, thereby contributing to risk assessments related to environmental exposure .

Mercapturic Acid Pathway

N-Acetyl-S-(2-hydroxyethyl)-L-cysteine is part of the mercapturic acid pathway, which involves the detoxification of electrophilic compounds. This pathway's metabolites are critical for assessing chemical exposure and potential health risks associated with various pollutants .

Organic Synthesis

Reactive Intermediate

The compound functions as a reactive intermediate in organic synthesis, acting as a nucleophile in forming carbon-carbon and carbon-sulfur bonds. Its ability to undergo nucleophilic substitution reactions makes it valuable for synthesizing complex organic molecules and modifying biomolecules .

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Analytical Chemistry | Stable isotope-labeled internal standard for mass spectrometry | Enhanced accuracy in concentration measurements |

| Biomonitoring | Urinary metabolite indicating exposure to xenobiotics | Useful for toxicological assessments |

| Toxicology Research | Aids in understanding biotransformation of VOCs | Contributes to environmental risk assessments |

| Organic Synthesis | Acts as a nucleophile for carbon bond formation | Versatile in synthesizing complex organic compounds |

Case Studies

Case Study 1: Biomonitoring of Chemical Exposure

In a study assessing occupational exposure to ethylene oxide, researchers employed N-Acetyl-S-(2-hydroxyethyl)-L-cysteine as a biomarker. The findings demonstrated a correlation between urinary levels of this metabolite and workplace exposure, highlighting its utility in monitoring chemical safety .

Case Study 2: Toxicological Impact Assessment

A research project investigated the metabolic pathways of various VOCs using this compound as a standard. The results provided insights into how these compounds are processed biologically and their potential nephrotoxic effects, emphasizing the importance of this compound in toxicology research .

Mechanism of Action

The mechanism by which N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium Salt exerts its effects involves its interaction with cellular thiol groups. It can act as a reducing agent, participating in redox reactions that protect cells from oxidative damage. The compound’s hydroxyethyl group allows it to interact with various molecular targets, enhancing its solubility and reactivity in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

Key Research Findings

Specificity as Biomarkers: The 2-hydroxyethyl derivative is less specific than analogs like CEMA (2-cyanoethyl) or 3HPMA (3-hydroxypropyl), as it arises from multiple industrial chemicals (e.g., ethylene oxide, vinyl chloride) . Deuterated versions (e.g., $ d3 $- or $ d6 $-labeled compounds) are used in mass spectrometry to improve analytical accuracy and distinguish endogenous vs. exogenous sources .

Metabolic Pathways :

- The 3-hydroxypropyl-1-methyl variant is a specific metabolite of crotonaldehyde, highlighting the role of methyl branching in detoxification pathways .

- 3HPMA (3-hydroxypropyl) is a stable end-product of acrolein metabolism, validated in tobacco smoke exposure studies .

Analytical Performance :

- Compounds with carboxy or carbamoyl groups (e.g., CMEMA, GAMA) exhibit higher polarity, requiring specialized chromatographic conditions (e.g., UPLC-ESI/MSMS) for quantification .

- The dicyclohexylammonium counterion improves solubility in organic solvents, facilitating extraction and purification steps .

Stability and Storage :

- Most dicyclohexylammonium salts are stored at -20°C or +4°C to prevent decomposition, while sodium salts (e.g., 3HPMA) are stable at room temperature .

Biological Activity

N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium Salt (commonly referred to as 2-HEMA) is a metabolite associated with the biotransformation of various xenobiotic compounds in mammals. This compound has gained attention due to its potential applications in biomonitoring and toxicology, particularly concerning its role in the metabolism of electrophilic chemicals. This article reviews the biological activity of 2-HEMA, including its metabolic pathways, potential health implications, and relevant case studies.

- Molecular Formula : C₁₉H₃₆N₂O₄S

- Molecular Weight : 388.57 g/mol

- CAS Number : 46780001

- PubChem CID : 46780001

Metabolic Pathways

2-HEMA is primarily formed through the conjugation of glutathione with electrophilic compounds. This process is crucial for detoxifying harmful substances. The compound is a common urinary metabolite resulting from the metabolism of various chemicals, particularly those with genotoxic potential. The formation of 2-HEMA involves several chemically reactive intermediates, which can be categorized based on their electrophilic properties.

Table 1: Common Chemicals Leading to 2-HEMA Formation

| Chemical Class | Examples |

|---|---|

| Halopropanes | Ethylene oxide |

| Aromatic amines | Aniline derivatives |

| Alkylating agents | Nitrosamines |

Biological Activity

The biological activity of 2-HEMA can be attributed to its role as a biomarker for exposure to various toxicants. It serves as an indicator of the body's metabolic response to xenobiotics, particularly those that are electrophilic.

Toxicological Implications

Research indicates that elevated levels of 2-HEMA in urine can reflect exposure to potentially harmful substances, such as trichloroethylene and other halogenated compounds. The presence of this metabolite has been linked to nephrotoxicity and other adverse health effects.

Case Studies

- Biomonitoring Studies : A study evaluated urinary levels of 2-HEMA among workers exposed to ethylene oxide. Results indicated a significant correlation between exposure levels and urinary concentrations of 2-HEMA, suggesting its utility as a biomarker for occupational exposure .

- Genotoxicity Assessment : In another study, researchers investigated the genotoxicity of various metabolites, including 2-HEMA, formed during the metabolism of aromatic amines. The findings highlighted that while 2-HEMA itself exhibited low genotoxic potential, it could indicate exposure to more harmful precursors .

- Metabolite Profiling : A comprehensive analysis involving different smoking habits revealed variations in the excretion levels of mercapturic acids, including 2-HEMA. This study underscores the importance of understanding individual metabolic responses to environmental toxins .

Q & A

Q. Purity Validation :

- HPLC (>95% purity) with UV detection at 210 nm is standard .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 416.62 g/mol for the salt form) and isotopic patterns .

- Chiral Chromatography : Resolves stereoisomers if diastereomeric mixtures are formed during synthesis .

Basic: How is this compound utilized as a biomarker in toxicological studies?

N-Acetyl-S-(2-hydroxyethyl)-L-cysteine is a mercapturic acid metabolite, serving as a biomarker for exposure to ethylene oxide and halogenated propanes. Methodological applications include:

- Urinary Biomonitoring : Quantified via LC-MS/MS using deuterated analogs (e.g., 3HPMA-d6) as internal standards to correct for matrix effects .

- Exposure Assessment : Correlates urinary levels with occupational or environmental exposure thresholds. For example, 1-bromopropane exposure in rats yields detectable levels of the metabolite within 24 hours post-exposure .

Advanced: How can researchers resolve contradictions in metabolic pathway data involving this compound?

Discrepancies often arise from:

- Precursor Variability : Different precursors (e.g., 1-bromopropane vs. 1,2-epoxypropane) may yield the same metabolite, complicating pathway attribution. Solution : Use isotopically labeled precursors (e.g., ¹³C-ethylene oxide) to track specific metabolic routes .

- Enzymatic Stereoselectivity : Glutathione-S-transferase (GST) isoforms may produce stereochemical variations. Solution : Employ enzyme inhibition assays (e.g., with ethacrynic acid for GSTπ) to isolate isoform-specific activity .

Advanced: What experimental strategies optimize chiral resolution of diastereomers in this compound?

The salt form often exists as a diastereomeric mixture due to the hydroxyethyl group’s stereochemistry. Key strategies include:

- Chiral Stationary Phases (CSPs) : Use CSP-HPLC (e.g., Chirobiotic T) with polar organic mobile phases (methanol:acetic acid:triethylamine, 100:0.1:0.1) to separate R/S configurations .

- Crystallization Optimization : Adjust solvent polarity (e.g., ethanol/water gradients) to favor selective crystallization of enantiomers .

- NMR Spectroscopy : ¹H-NMR coupling constants (e.g., J = 4–6 Hz for vicinal protons) confirm stereochemical assignments .

Basic: What analytical techniques are critical for quantifying this compound in biological matrices?

- LC-MS/MS : Multiple reaction monitoring (MRM) transitions (e.g., m/z 207 → 164 for the free acid) enhance specificity. Deuterated analogs (e.g., 3HPMA-d6) improve quantification accuracy .

- Derivatization : Thiol-specific derivatizing agents (e.g., monobromobimane) increase MS sensitivity by enhancing ionization efficiency .

- Sample Preparation : Solid-phase extraction (SPE) using mixed-mode cartridges (C8/SCX) minimizes matrix interference in urine or plasma .

Advanced: How does the dicyclohexylammonium counterion influence the compound’s stability and solubility?

- Stability : The counterion stabilizes the carboxylate group via ionic interactions, reducing degradation under ambient conditions. Storage at -20°C in desiccated form extends shelf life (>2 years) .

- Solubility : Enhances solubility in organic solvents (e.g., methanol, DMSO) compared to sodium salts, facilitating use in reaction mixtures or analytical sample preparation .

Basic: What role does this compound play in studying oxidative stress mechanisms?

- Redox Cycling : Acts as a substrate for γ-glutamyltransferase (GGT), linking its metabolism to glutathione depletion and oxidative stress markers like malondialdehyde (MDA) .

- Enzyme Inhibition Studies : Competes with endogenous thiols (e.g., glutathione) in GST assays to quantify oxidative stress modulation .

Advanced: How can isotopic labeling address challenges in metabolic flux analysis?

- Tracer Studies : Synthesize deuterated forms (e.g., 2H6-N-acetyl-S-(2-hydroxyethyl)-L-cysteine) to track metabolic turnover rates in vivo .

- Kinetic Isotope Effects (KIE) : Compare labeled vs. unlabeled compound degradation rates to elucidate enzymatic mechanisms (e.g., CYP450 vs. GST-mediated pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.